1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound that belongs to the pyridazinone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial activities of compounds similar to 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one have been examined against bacteria and fungi. For example, heterocycles bearing a 3-indolyl moiety showed potential in combating microbial threats, demonstrating the broad applicability of such compounds in antimicrobial research (Abou-Elmagd et al., 2015).
Molecular Structure and Properties Analysis
The structural optimization and analysis of related compounds provide insights into their molecular structures, spectral characteristics, and thermodynamic properties. Such studies are crucial for understanding the behavior and potential applications of these compounds in various scientific fields (You-hui, 2011).
Anti-tubercular Activity
Research has also extended to evaluating the anti-tubercular activity of oxadiazole derivatives. Computational analysis and experimental results offer promising prospects for these compounds as potent anti-TB agents, underscoring their potential in developing new therapeutic strategies (El-Azab et al., 2018).
Fungicidal Activity and Structure-Activity Relationship
The synthesis and biological evaluation of pyridazinone-substituted oxadiazoles reveal their fungicidal properties. Through 3D-QSAR analysis, insights into their structure-activity relationship are gained, enhancing the design of fungicidally active compounds (Zou et al., 2002).
Antiviral Activity
Some derivatives have shown antiviral activities, specifically against hepatitis A virus (HAV), highlighting the compound's potential in antiviral research and drug development (Shamroukh & Ali, 2008).
Optoelectronic Properties
Research into the optoelectronic properties of 1,3,4-oxadiazole derivatives has been conducted to explore their potential in electronic and photonic applications. The investigation of electron-donor and -acceptor groups in these compounds aids in understanding their suitability for various optoelectronic applications (Joshi & Ramachandran, 2017).
properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-7-5-6-10-15(13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-8-3-2-4-9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGNORYXDCCFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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